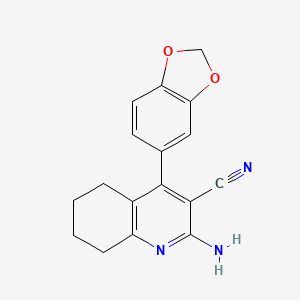

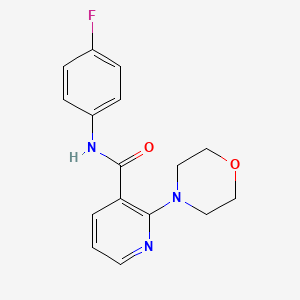

![molecular formula C21H19FN2O2 B5545097 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)

1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol" often involves multi-step chemical reactions that include the formation of quinoline derivatives, introduction of fluorine atoms, and coupling with piperidine rings. For instance, the synthesis of a related compound, 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole, was proposed, showcasing the complexity involved in creating such molecules (Vaksler et al., 2023).

Molecular Structure Analysis

The molecular and crystal structures of these compounds are often elucidated using X-ray crystallography and other advanced analytical techniques. For example, the crystal structure of a similar compound was reported, highlighting the importance of understanding the three-dimensional arrangement of atoms for predicting the compound's reactivity and interactions (Ullah & Stoeckli-Evans, 2014).

Chemical Reactions and Properties

Compounds like "1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol" participate in a variety of chemical reactions, reflecting their reactive functional groups. The introduction of a fluorine atom, for instance, can significantly alter the compound's chemical behavior, affecting its reactivity and interactions with biological targets. The photochemistry of a related compound, ciprofloxacin, in aqueous solutions, provides insight into potential reaction pathways and the stability of such compounds under light exposure (Mella, Fasani, & Albini, 2001).

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol, have been widely utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly relevant in preventing corrosion in various industrial settings, ensuring the longevity and durability of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Fluorinated Compounds in Protein Design

The introduction of fluorine into proteins, including the use of fluorinated quinolines, has shown to enhance the stability of proteins against chemical and thermal denaturation. This strategy is employed to create proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorocarbons. These properties include extreme chemical inertness and thermal stability, which are beneficial in the development of more stable and functional biotherapeutics and research tools (Buer & Marsh, 2012).

Veterinary Pharmaceuticals in Soils

Research on the environmental impact of veterinary pharmaceuticals, including quinoline derivatives, has highlighted their potential for reaching the soil environment due to their usage patterns. These studies focus on assessing the mobility of such compounds in soil, which is crucial for understanding their environmental fate and the potential for groundwater contamination. The wide range of mobility displayed by these chemicals underscores the need for careful consideration of their environmental impacts, particularly in agricultural settings where their use is prevalent (Tolls, 2001).

Antimicrobial and Antitumor Potential

Fluoroquinolones, a class of antibacterial agents derived from quinoline, have been extensively studied for their broad spectrum of activity against various microorganisms. Beyond their antimicrobial applications, fluoroquinolones have also been explored for their antitumor potential. These compounds can interfere with DNA replication in bacteria, and similar mechanisms have been proposed to underlie their antitumor effects. This dual functionality highlights the versatility of fluoroquinolone derivatives in both infectious disease treatment and potential cancer therapies (da Silva et al., 2003).

Optoelectronic Materials

Quinazolines, closely related to quinolines, have been investigated for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials with potential uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This research avenue demonstrates the potential of quinoline derivatives in advancing technology through the development of new materials for optoelectronics (Lipunova et al., 2018).

Mechanism of Action

Fluoroquinolones exhibit their antibacterial activity by inhibiting bacterial DNA-gyrase . This mechanism of action is different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .

Future Directions

The future directions in the field of fluoroquinolones involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines and their plausible practical applications . There is also a growing interest in designing new derivatives of fluoroquinolones that could enhance their safety and efficacy .

properties

IUPAC Name |

(8-fluoroquinolin-2-yl)-(4-hydroxy-4-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-17-8-4-5-15-9-10-18(23-19(15)17)20(25)24-13-11-21(26,12-14-24)16-6-2-1-3-7-16/h1-10,26H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBGGNIEOWEWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(8-Fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

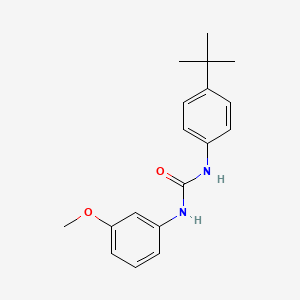

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

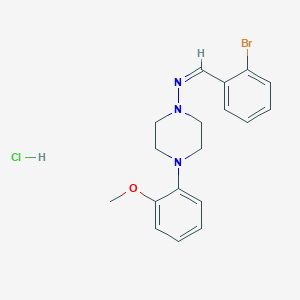

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

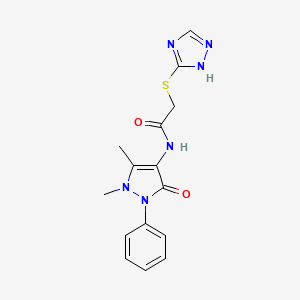

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)